6-hydroxy-2-[(Z)-2-(4-hydroxyphenyl)ethenyl]-5-nitropyrimidin-4(3H)-one
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Overview
Description
6-hydroxy-2-[(Z)-2-(4-hydroxyphenyl)ethenyl]-5-nitropyrimidin-4(3H)-one is a complex organic compound characterized by its unique structural features, including hydroxyl, nitro, and ethenyl groups attached to a pyrimidinone core. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-hydroxy-2-[(Z)-2-(4-hydroxyphenyl)ethenyl]-5-nitropyrimidin-4(3H)-one typically involves multi-step organic reactions. One common synthetic route includes:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-hydroxybenzaldehyde and 5-nitro-2,4-dihydroxypyrimidine.
Condensation Reaction: The first step involves a condensation reaction between 4-hydroxybenzaldehyde and 5-nitro-2,4-dihydroxypyrimidine under basic conditions to form the intermediate compound.
Cyclization: The intermediate undergoes cyclization to form the pyrimidinone ring structure.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing automated reactors and continuous flow systems to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high purity and cost-effectiveness in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl groups in the compound can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro group or the ethenyl group.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas or chemical reducing agents like sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as amines or thiols under basic or acidic conditions.
Major Products
Oxidation: Formation of quinones or aldehydes depending on the specific hydroxyl group oxidized.
Reduction: Conversion of the nitro group to an amino group, potentially leading to the formation of amino derivatives.
Substitution: Formation of substituted pyrimidinone derivatives with various functional groups.
Scientific Research Applications
Chemistry
In synthetic chemistry, 6-hydroxy-2-[(Z)-2-(4-hydroxyphenyl)ethenyl]-5-nitropyrimidin-4(3H)-one serves as a versatile intermediate for the synthesis of more complex molecules
Biology
The compound’s structural features suggest potential biological activities, making it a candidate for drug discovery and development. Researchers investigate its interactions with biological targets, such as enzymes and receptors, to identify potential therapeutic applications.
Medicine
In medicinal chemistry, derivatives of this compound are studied for their potential pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities. Its ability to interact with specific molecular targets makes it a promising lead compound for the development of new drugs.
Industry
In the industrial sector, this compound can be used in the synthesis of dyes, pigments, and other specialty chemicals. Its reactivity and functional groups make it suitable for various industrial applications, including the production of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism of action of 6-hydroxy-2-[(Z)-2-(4-hydroxyphenyl)ethenyl]-5-nitropyrimidin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s hydroxyl and nitro groups play crucial roles in binding to these targets, potentially inhibiting or modulating their activity. The ethenyl group may also contribute to the compound’s overall reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
6-hydroxy-2-[(Z)-2-(4-hydroxyphenyl)ethenyl]-4(3H)-pyrimidinone: Lacks the nitro group, which may result in different reactivity and biological activity.
5-nitro-2,4-dihydroxypyrimidine: Similar core structure but lacks the ethenyl and hydroxyphenyl groups, affecting its overall properties and applications.
4-hydroxy-2-[(Z)-2-(4-hydroxyphenyl)ethenyl]-5-nitropyrimidin-4(3H)-one:
Uniqueness
The unique combination of hydroxyl, nitro, and ethenyl groups in 6-hydroxy-2-[(Z)-2-(4-hydroxyphenyl)ethenyl]-5-nitropyrimidin-4(3H)-one distinguishes it from similar compounds
Properties
IUPAC Name |
4-hydroxy-2-[(Z)-2-(4-hydroxyphenyl)ethenyl]-5-nitro-1H-pyrimidin-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3O5/c16-8-4-1-7(2-5-8)3-6-9-13-11(17)10(15(19)20)12(18)14-9/h1-6,16H,(H2,13,14,17,18)/b6-3- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWHGFUWNZRJJDN-UTCJRWHESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC2=NC(=C(C(=O)N2)[N+](=O)[O-])O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C\C2=NC(=C(C(=O)N2)[N+](=O)[O-])O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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